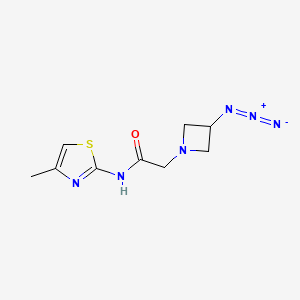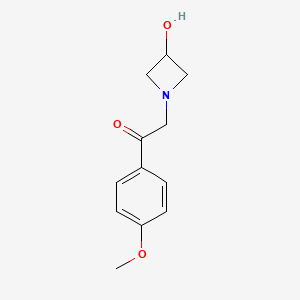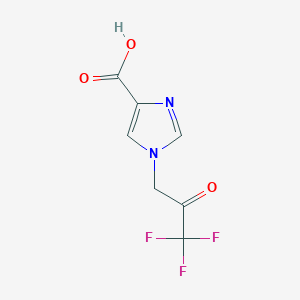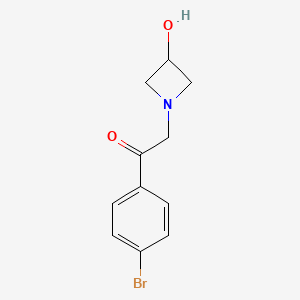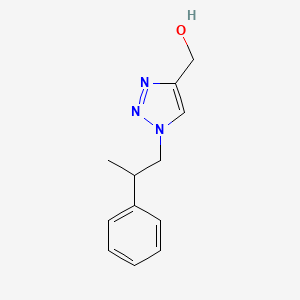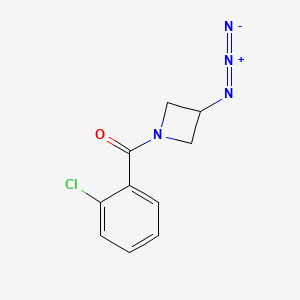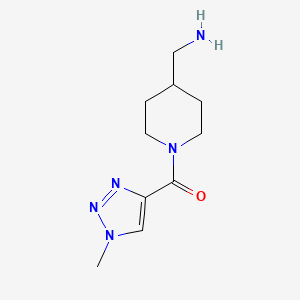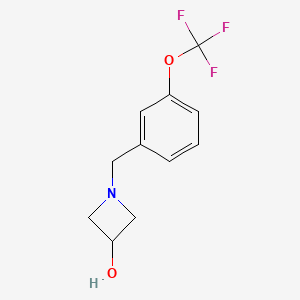
1-(3-(Trifluoromethoxy)benzyl)azetidin-3-ol
Vue d'ensemble
Description
1-(3-(Trifluoromethoxy)benzyl)azetidin-3-ol (TFMBA) is a novel synthetic compound that has recently been studied for its potential applications in a variety of scientific research fields. This compound is a member of the azetidin-3-ol family, and has been found to have several distinct advantages over other members of the family. In particular, TFMBA has been found to be more stable than other azetidin-3-ols, and it exhibits a higher degree of solubility in aqueous solutions. In addition, TFMBA has been found to be more easily synthesized than other azetidin-3-ols. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TFMBA.
Applications De Recherche Scientifique
Synthesis Optimization
- 1-Benzylazetidin-3-ol, a key intermediate for substituted Azetidine, has been synthesized through an optimized and economical process. The synthesis utilizes benzylamine and significantly reduces the formation of di(3-chloro-2-hydroxypropyl) benzylamine, making the production of 1-benzyl azetidin-3-ol and azetidin-3-ol hydrochloride more efficient (V. Reddy et al., 2011).
Photocyclization Reactions
- Chiral 2-acyl-3-allyl- or 2-acyl-3-benzyl-substituted perhydro-1,3-benzoxazines have been utilized in diastereoselective yang photocyclization reactions to synthesize enantiopure azetidin-3-ol derivatives. The diastereoselectivity of these cyclizations varies based on the substituents at the nitrogen atom, leading to moderate to excellent diastereomeric excess (R. Pedrosa et al., 2005).
Antimicrobial and Antitubercular Activities
- A series of novel trihydroxy benzamido azetidin-2-one derivatives have been synthesized, characterized, and evaluated for their antimicrobial and antitubercular activities. Certain compounds in this series exhibited promising activity, showing potential as new antimicrobial and antitubercular agents (K. Ilango & S. Arunkumar, 2011).
Building Blocks for Chemical Synthesis
- 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones have been synthesized and successfully converted into various new building blocks. These include CF3-containing aminopropanes, 1,3-oxazinanes, 1,3-oxazinan-2-ones, aziridines, and 3-[2,2,2-trifluoro-1-(arylamino)ethyl]-1,4-dioxan-2-ones. This showcases their versatility as substrates for synthesizing novel compounds (Hang Dao Thi et al., 2018).
Iron-Catalyzed Thiol Alkylation
- 3-Aryl-3-sulfanyl azetidines have been synthesized from azetidine-3-ols via a mild Fe-catalyzed thiol alkylation. The process exhibits excellent yield and demonstrates the potential of azetidine sulfides for incorporation in drug discovery programs (Maryne A. J. Dubois et al., 2019).
Transformation into Methyl cis-3-Aminotetrahydrofuran-2-carboxylates
- cis-3-Benzyloxy-4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones have been transformed into methyl cis-3-aminotetrahydrofuran-2-carboxylates via a series of reactions, highlighting the utility of these compounds in the synthesis of complex molecules (Erika Leemans et al., 2010).
Synthesis from D-Glucose
- Azetidine iminosugars and 3-hydroxy-N-methylazetidine-2-carboxylic acid have been synthesized from d-glucose. The synthesized compounds showed significant inhibitory activity against amyloglucosidase from Aspergillus niger, demonstrating their potential in enzyme inhibition (Pravin P. Lawande et al., 2015).
Propriétés
IUPAC Name |
1-[[3-(trifluoromethoxy)phenyl]methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)17-10-3-1-2-8(4-10)5-15-6-9(16)7-15/h1-4,9,16H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGKDKYUWOWDDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Trifluoromethoxy)benzyl)azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



